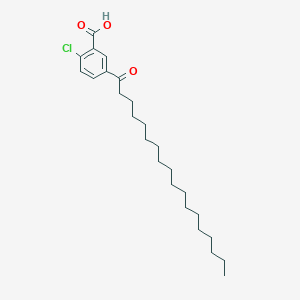![molecular formula C20H40N2O6 B14347185 Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate CAS No. 96300-19-5](/img/structure/B14347185.png)
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is a chemical compound with a complex structure that includes diethylamino and hydroxypropyl groups attached to a hexanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-(diethylamino)-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
化学反応の分析
Types of Reactions
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the manufacture of specialty chemicals, polymers, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate involves its interaction with specific molecular targets and pathways. The diethylamino and hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioate backbone but different substituents, leading to distinct chemical properties and applications.
Hexanedioic acid, bis(2-methylpropyl) ester: Another similar compound with variations in the substituent groups, affecting its reactivity and uses.
Uniqueness
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
96300-19-5 |
|---|---|
分子式 |
C20H40N2O6 |
分子量 |
404.5 g/mol |
IUPAC名 |
bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate |
InChI |
InChI=1S/C20H40N2O6/c1-5-21(6-2)13-17(23)15-27-19(25)11-9-10-12-20(26)28-16-18(24)14-22(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChIキー |
OLGXRMFILDVWEW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(COC(=O)CCCCC(=O)OCC(CN(CC)CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


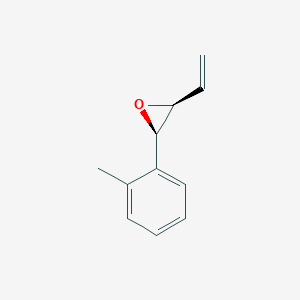
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
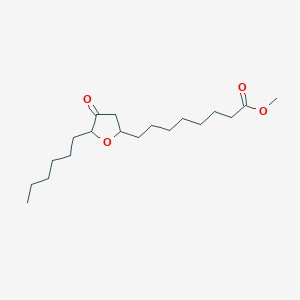
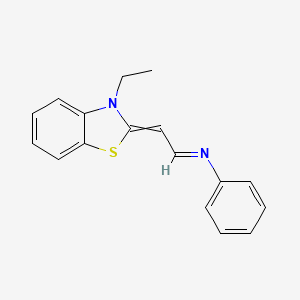
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
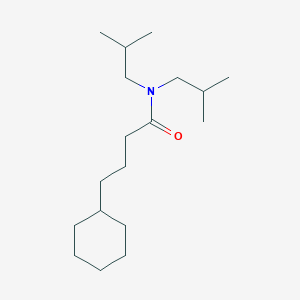
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
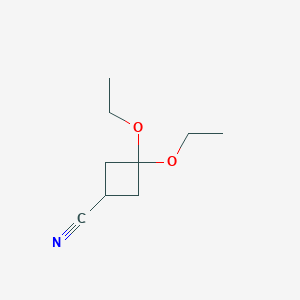
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
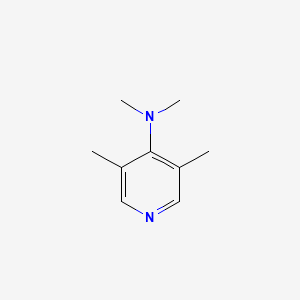
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

